

A Guide to the Crystal Structure of Ortho-Alkoxyarylboronic Acids

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Compound of Interest

Compound Name: *2-Butoxyphenylboronic acid*

Cat. No.: *B1276114*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of ortho-alkoxy substituted arylboronic acids. Understanding the three-dimensional arrangement of these molecules in the solid state is crucial for rational drug design, materials science, and the development of novel synthetic methodologies. This document summarizes key crystallographic data, details experimental procedures for their determination, and visualizes the fundamental structural motifs observed in this class of compounds.

Introduction: The Significance of Crystal Structure

Arylboronic acids are a cornerstone of modern organic chemistry, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. The substitution pattern on the aromatic ring significantly influences their chemical reactivity, physical properties, and solid-state structure. Ortho-alkoxy substituents, in particular, introduce unique steric and electronic effects that can lead to diverse and sometimes unexpected crystal packing arrangements. These arrangements are governed by a delicate interplay of hydrogen bonding, π - π stacking, and other non-covalent interactions. A thorough understanding of these interactions is paramount for controlling the solid-state properties of these compounds, which can have profound implications for their application in pharmaceuticals and advanced materials.

Supramolecular Assembly: Monomers vs. Dimers

A key feature of the crystal structure of arylboronic acids is the formation of hydrogen-bonded dimers. However, the presence of bulky ortho-alkoxy groups can disrupt this typical dimeric assembly, leading to the formation of monomeric structures.

Dimeric Structures

In many arylboronic acids, including some ortho-alkoxy substituted derivatives, the molecules form centrosymmetric hydrogen-bonded dimers.^[1] This arrangement involves two boronic acid moieties linked by a pair of O-H \cdots O hydrogen bonds, creating a stable eight-membered ring.

Monomeric Structures

The introduction of two ortho-alkoxy substituents can sterically hinder the formation of the typical hydrogen-bonded dimer. In such cases, monomeric structures are observed in the crystal lattice.^[2] This is a significant finding, as it provides a strategy for designing boronic acids that exist as discrete monomers in the solid state, which could be valuable for applications in crystal engineering.^[2]

Quantitative Crystallographic Data

The following tables summarize key crystallographic data for a selection of ortho-alkoxyarylboronic acids. This data has been compiled from single-crystal X-ray diffraction studies.

Table 1: Unit Cell Parameters

Compound	Formulation	Cystal System	Spatial Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å³)	z
2-Methoxyphenylboronic acid											
	C ₇ H ₉ BO ₃	Monoclinic	P2 ₁ /c	8.834(2)	7.488(2)	11.785(2)	90	108.91(3)	90	738.1(3)	4
2-Ethoxyphenylboronic acid											
	C ₈ H ₁₁ BO ₃	Monoclinic	P2 ₁ /c	8.895(2)	7.502(2)	13.111(3)	90	108.45(3)	90	829.2(3)	4
2-Isobutoxyphenylboronic acid											
	C ₁₀ H ₁₅ BO ₃	Monoclinic	P2 ₁ /c	11.231(2)	7.482(2)	13.298(3)	90	108.11(3)	90	1061.3(4)	4
2,6-Dimethoxyphenylboronic acid (poly)											
	C ₈ H ₁₁ BO ₄	Monoclinic	P2 ₁ /n	7.498(2)	10.103(2)	11.531(2)	90	97.43(3)	90	866.5(3)	4

morp

h I)

2,6-

Dime

thox

yphe

nylb

oroni

c

C₈H₁1BO₄

c

Orth

orho

mbic

Pca2

1

mbic

11.8

33(2)

8(2)

7.46

4(2)

8(2)

9.80

90

90

90

90

90

867.

2(3)

4

acid

(poly

morp

h II)

(2-

Buto

xyph

enyl)

boro

C₁₀H

15BO

3

Mon

oclini

c

P2₁/

c

c

7.48

09(4)

7)

15.3

510(

7)

9.28

24(4)

24(4)

90

90

90

1062

.98(9

4

)

nic

acid

Table 2: Selected Bond Lengths (Å)

Compound	B-C(aryl)	B-O1	B-O2	C(aryl)-O(alkoxy)
2-Methoxyphenylboronic acid	1.567(2)	1.368(2)	1.373(2)	1.362(2)
2-Ethoxyphenylboronic acid	1.565(2)	1.369(2)	1.371(2)	1.364(2)
2-Isobutoxyphenylboronic acid	1.568(2)	1.367(2)	1.372(2)	1.365(2)
2,6-Dimethoxyphenylboronic acid (polymorph I)	1.572(2)	1.365(2)	1.368(2)	1.360(2)
2,6-Dimethoxyphenylboronic acid (polymorph II)	1.570(3)	1.366(3)	1.369(3)	1.361(3)
(2-Butoxyphenyl)boronic acid	1.569(2)	1.370(2)	1.375(2)	1.363(2)

Table 3: Selected Bond and Torsion Angles (°)

Compound	O1-B-O2	C(aryl)-B-O1	C(aryl)-B-O2	C(aryl)-C(aryl)-B-O1
2-Methoxyphenylboronic acid	118.9(1)	120.8(1)	120.3(1)	26.5(1)
2-Ethoxyphenylboronic acid	119.1(1)	120.7(1)	120.2(1)	28.1(1)
2-Isobutoxyphenylboronic acid	118.8(1)	120.9(1)	120.3(1)	29.5(1)
2,6-Dimethoxyphenylboronic acid (polymorph I)	119.5(1)	120.3(1)	120.2(1)	45.3(1)
2,6-Dimethoxyphenylboronic acid (polymorph II)	119.3(2)	120.5(2)	120.2(2)	47.8(2)
(2-Butoxyphenyl)boronic acid	118.7(1)	120.9(1)	120.4(1)	27.3(1)

Experimental Protocols

Synthesis of Ortho-Alkoxyarylboronic Acids

A general procedure for the synthesis of ortho-alkoxyarylboronic acids involves the reaction of an ortho-alkoxyaryl halide with an organolithium reagent followed by quenching with a trialkyl borate.^[3]

Materials:

- Ortho-alkoxyaryl bromide (1.0 eq)

- n-Butyllithium (1.1 eq)
- Triisopropyl borate (1.5 eq)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- 1 M Hydrochloric acid
- Hexane
- Saturated sodium chloride solution
- Anhydrous magnesium sulfate

Procedure:

- A solution of the ortho-alkoxyaryl bromide in anhydrous diethyl ether or THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
- n-Butyllithium is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour.
- Triisopropyl borate is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
- The reaction is quenched by the addition of 1 M hydrochloric acid, and the mixture is stirred for 1 hour.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the desired ortho-alkoxyarylboronic acid.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using single-crystal X-ray diffraction.[\[4\]](#)

Instrumentation:

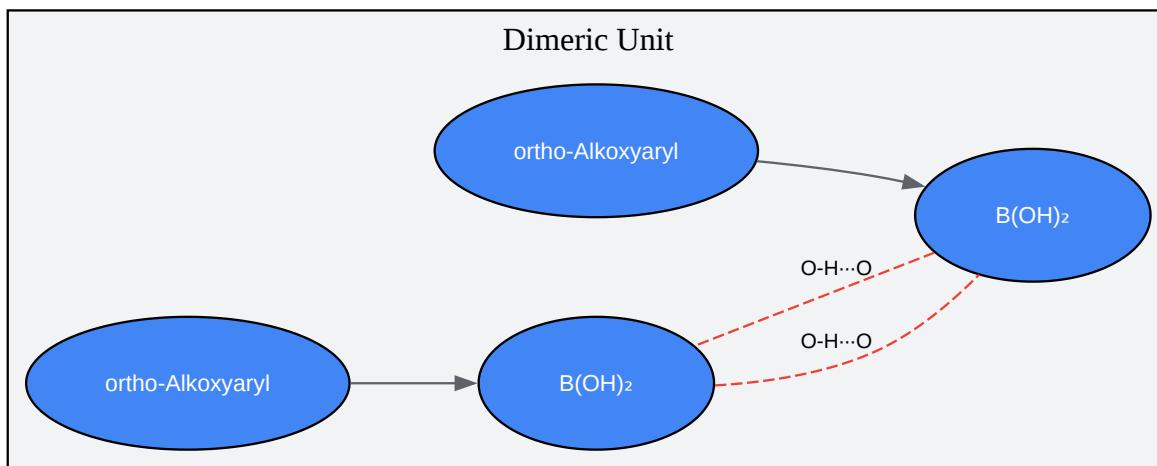
- A suitable single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.
- Graphite-monochromated Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α ($\lambda = 1.54184 \text{ \AA}$) radiation.[\[4\]](#)

Procedure:

- Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a polarizing microscope and mounted on a goniometer head.
- Data Collection: The crystal is cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations. The diffractometer collects a series of diffraction images by rotating the crystal in the X-ray beam.
- Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects.
- Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F^2 .[\[4\]](#) All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often located in the difference Fourier map and refined isotropically or placed in calculated positions.

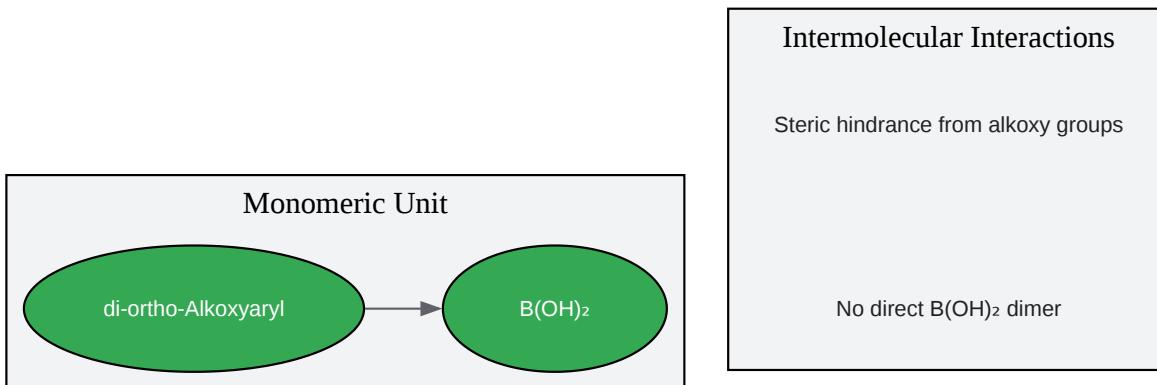
Visualization of Structural Motifs

The following diagrams, generated using the DOT language, illustrate the key hydrogen bonding patterns in the crystal structures of ortho-alkoxyarylboronic acids.



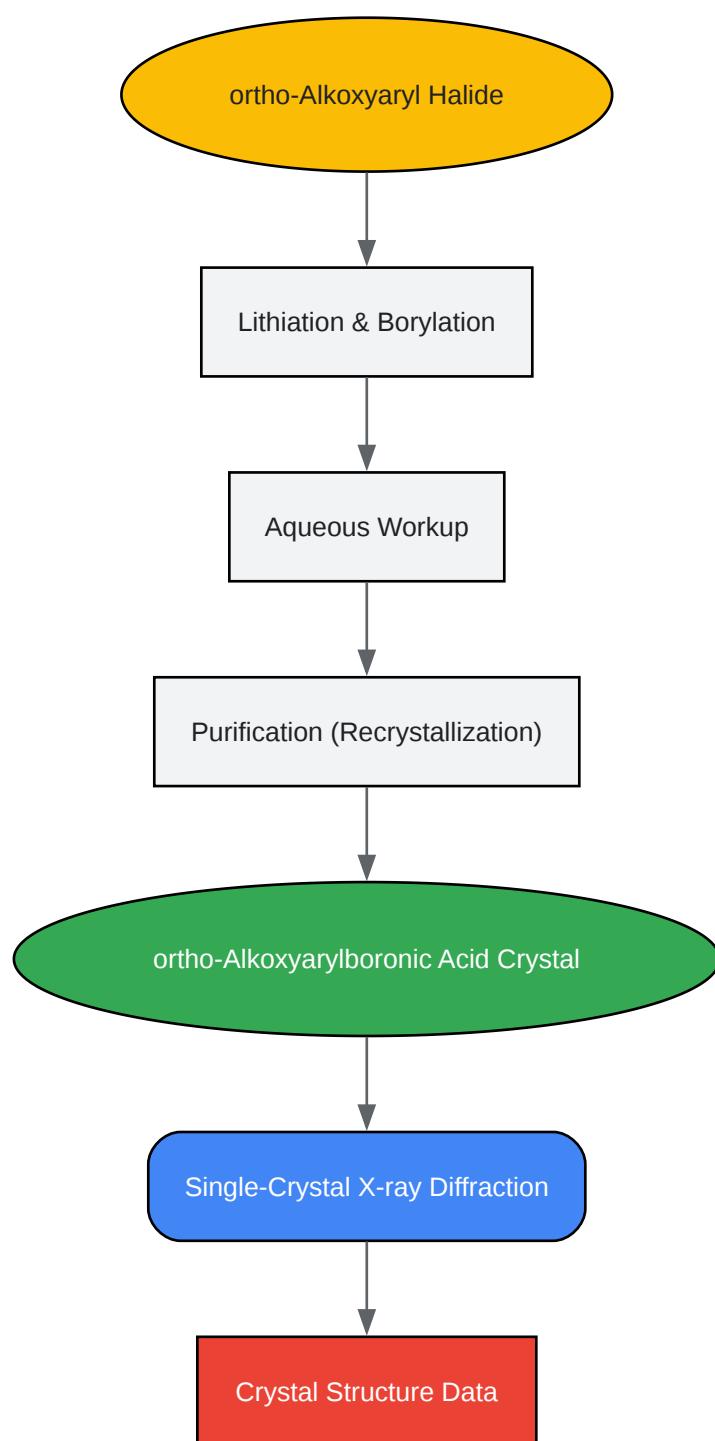
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Caption: Hydrogen bonding in a typical dimeric structure.



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Caption: A monomeric structure with no direct boronic acid dimers.



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Caption: General experimental workflow for structure determination.

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